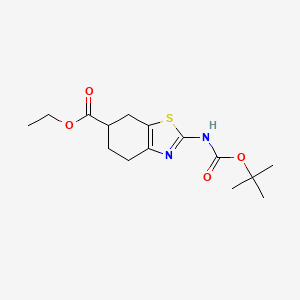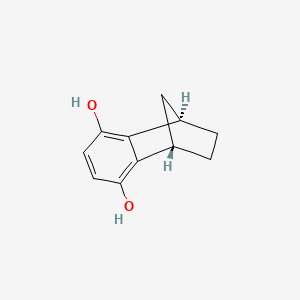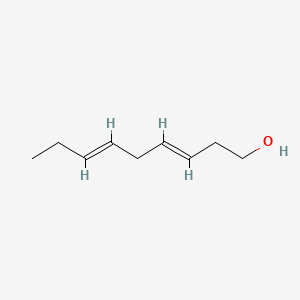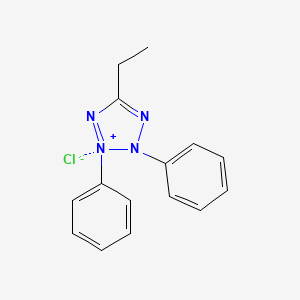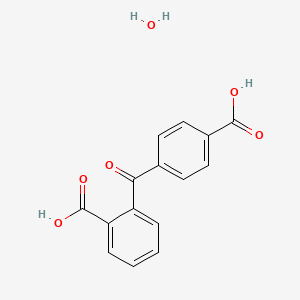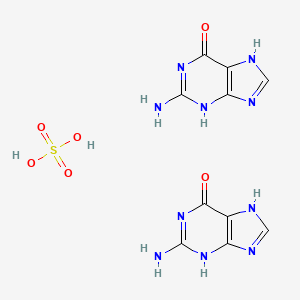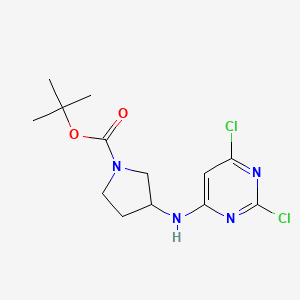
Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H18Cl2N4O2 It is characterized by the presence of a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via a nucleophilic substitution reaction. This involves reacting a pyrimidine derivative with chlorine atoms at the 2 and 6 positions with an appropriate nucleophile.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichloropyrimidine moiety, potentially reducing the chlorine atoms to hydrogen.
Substitution: The dichloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its dichloropyrimidine moiety is particularly useful in the design of inhibitors for enzymes that recognize pyrimidine derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine analogs are effective.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4,6-dichloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2,4-dichloropyrimidin-6-ylamino)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate is unique due to the specific positioning of the dichloropyrimidine moiety and the pyrrolidine ring This configuration provides distinct chemical properties and reactivity patterns compared to similar compounds
Properties
IUPAC Name |
tert-butyl 3-[(2,6-dichloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-5-4-8(7-19)16-10-6-9(14)17-11(15)18-10/h6,8H,4-5,7H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBONPRYXSNXGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119133 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-39-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester](/img/structure/B8004249.png)
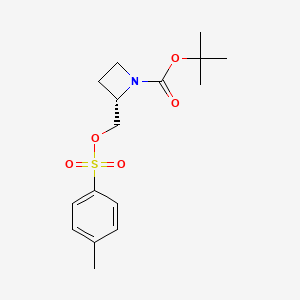


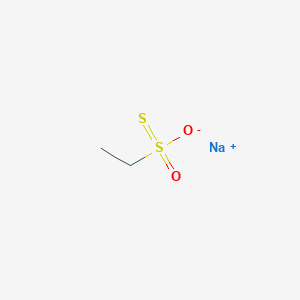
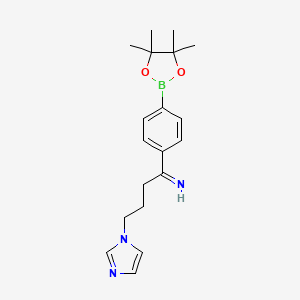
![(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid](/img/structure/B8004302.png)
